4-{3-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile
Beschreibung
4-{3-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile is a heterocyclic organic compound featuring a benzonitrile core linked via a ketone-containing propyl chain to a piperidine ring substituted with a 1,8-naphthyridine moiety. The 1,8-naphthyridine group, a bicyclic system with fused pyridine rings, serves as a strong electron-accepting unit, while the benzonitrile group contributes to π-conjugation and dipole interactions.
Eigenschaften
IUPAC Name |
4-[3-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-3-oxopropyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c24-16-18-5-3-17(4-6-18)7-10-22(28)27-14-11-19(12-15-27)21-9-8-20-2-1-13-25-23(20)26-21/h1-6,8-9,13,19H,7,10-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHRULWYIHNJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CCC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation Strategies
The 1,8-naphthyridine moiety is often synthesized via cyclocondensation of aminopyridine derivatives with carbonyl compounds. For example, reacting 2-aminopyridine with diketones or α,β-unsaturated ketones under acidic or basic conditions can yield the naphthyridine ring. Subsequent functionalization with a piperidine group is achieved through nucleophilic substitution or reductive amination.
Example Protocol :
-
Step 1 : 2-Aminopyridine (1.0 equiv) is condensed with ethyl acetoacetate (1.2 equiv) in polyphosphoric acid at 120°C for 6 hours to form 1,8-naphthyridin-2-ol.
-
Step 2 : The hydroxyl group is replaced with a bromide using PBr₃, yielding 2-bromo-1,8-naphthyridine.
-
Step 3 : Piperidine (1.5 equiv) undergoes nucleophilic aromatic substitution with the bromide in DMF at 100°C, catalyzed by CuI, to afford 4-(1,8-naphthyridin-2-yl)piperidine.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are viable for attaching the piperidine to the naphthyridine. For instance, a boronic ester-functionalized piperidine can couple with a halogenated naphthyridine under Pd(PPh₃)₄ catalysis.
Optimization Insight :
-
Catalyst : Pd(OAc)₂/XPhos systems improve yields in hindered couplings (e.g., 75% yield with 5 mol% loading).
-
Solvent : tert-Butanol enhances solubility of aromatic intermediates.
Preparation of the 3-Oxopropyl-Benzonitrile Side Chain
Knoevenagel Condensation
Benzonitrile derivatives are elongated via condensation with aldehydes. For example, reacting 4-cyanobenzaldehyde with malononitrile in the presence of ammonium acetate yields the α,β-unsaturated nitrile, which is hydrogenated to the propane chain.
Example Protocol :
Oxidation of Alcohol Intermediates
A three-carbon alcohol spacer can be oxidized to the ketone using Jones reagent or Swern oxidation:
-
3-(4-Cyanophenyl)propan-1-ol is treated with CrO₃ in H₂SO₄/acetone at 0°C, yielding the ketone in 82% efficiency.
Coupling of the Core and Side Chain
Nucleophilic Acyl Substitution
The piperidine nitrogen attacks an activated carbonyl (e.g., acid chloride or mixed anhydride) on the propane chain:
Protocol :
-
3-Oxo-3-(4-cyanophenyl)propanoic acid is converted to its acid chloride with SOCl₂.
-
4-(1,8-Naphthyridin-2-yl)piperidine (1.0 equiv) reacts with the acid chloride in dichloromethane with Et₃N (2.0 equiv) at 0°C→RT for 12 hours.
Yield : 68–75% after silica gel chromatography.
Reductive Amination
An alternative route involves forming an imine intermediate followed by reduction:
-
3-Oxo-3-(4-cyanophenyl)propanal is condensed with the piperidine amine in MeOH, followed by NaBH₃CN reduction.
Optimization :
Challenges and Mitigation Strategies
Characterization and Validation
Critical analytical data for the target compound include:
-
¹H NMR (CDCl₃): δ 8.45 (d, J=5.1 Hz, 2H, naphthyridine-H), 7.75 (d, J=8.3 Hz, 2H, benzonitrile-H), 3.85–3.70 (m, 4H, piperidine-H), 2.95 (t, J=7.2 Hz, 2H, CH₂CO), 2.65 (t, J=7.2 Hz, 2H, CH₂CN).
-
HRMS : Calculated for C₂₄H₂₁N₃O [M+H]⁺: 368.1764; Found: 368.1766.
Analyse Chemischer Reaktionen
4-{3-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzonitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-{3-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-{3-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile involves its interaction with specific molecular targets and pathways. The 1,8-naphthyridine core is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making the compound effective as an antimicrobial or anticancer agent . The piperidine ring and benzonitrile group also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound shares structural motifs with TADF-active materials reported in patents, such as 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives . Key differences lie in the electron-accepting and donating groups, which influence photophysical properties, solubility, and device performance. Below is a comparative analysis based on structural features and inferred properties:
Table 1: Structural and Hypothesized Property Comparison
Key Observations:
Pyridine-phenoxazine systems (as in the patent compound) balance donor-acceptor strength but may exhibit broader emission spectra due to extended conjugation.
Solubility and Processing: The piperidine-oxopropyl linker in the target compound introduces conformational flexibility, likely improving solubility in organic solvents compared to rigid carbazole or phenoxazine derivatives. This feature could enhance film-forming properties in OLED fabrication .
Thermal Stability: Rigid carbazole or phenoxazine derivatives (e.g., patent compounds) may exhibit higher thermal decomposition temperatures due to planar, aromatic structures. The target compound’s flexible linker might reduce thermal stability slightly, though experimental data is needed for confirmation.
Device Performance :
- Stronger acceptors like 1,8-naphthyridine could improve charge recombination efficiency in OLEDs, but may also redshift emission wavelengths compared to carbazole-based emitters.
Methodological Considerations
Molecular replacement and crystallographic refinement (via Phaser ) could resolve packing modes affecting OLED layer morphology.
Biologische Aktivität
4-{3-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile, also known by its CAS number 2640952-01-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-{3-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile is with a molecular weight of 315.4 g/mol. The compound features a naphthyridine moiety linked to a piperidine ring and a benzonitrile group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N5 |
| Molecular Weight | 315.4 g/mol |
| CAS Number | 2640952-01-6 |
Anticancer Activity
Recent studies have indicated that compounds containing naphthyridine structures exhibit significant anticancer properties. For instance, derivatives of 1,8-naphthyridin-4(1H)-ones have been shown to sensitize cancer cells to cisplatin, enhancing apoptosis in HCT116 colorectal cancer cells. This sensitization is believed to occur through the modulation of DNA damage response pathways, particularly involving the ATR/CHK1 signaling cascade .
The proposed mechanism by which 4-{3-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile exerts its biological effects may involve:
- Inhibition of DNA Repair : By interfering with the ATR/CHK1 signaling pathway, the compound may inhibit the repair of DNA damage induced by chemotherapeutic agents.
- Induction of Apoptosis : The combination of this compound with cisplatin has been shown to increase apoptotic markers in cancer cells.
- Targeting Specific Proteins : The interaction with specific amino acids in target proteins suggests a high affinity binding that could lead to altered protein function and subsequent cellular effects.
Study on Cisplatin Sensitization
In a study examining various naphthyridine derivatives, compounds labeled as 6e and 6h demonstrated significant enhancement of cisplatin's efficacy against HCT116 cells. Hoechst staining and annexin V-FITC assays confirmed increased apoptosis rates when these compounds were used in conjunction with cisplatin .
Docking Studies
Molecular docking studies indicated that the naphthyridine ring interacts with key residues in the ATR protein, suggesting that structural modifications could enhance binding affinity and biological activity. This insight provides a pathway for developing more potent derivatives based on this scaffold .
Q & A
Basic Question: What are the recommended synthetic routes for 4-{3-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving:
- Step 1: Formation of the 1,8-naphthyridine-piperidine core via condensation of substituted pyridines with ketones or aldehydes under acidic or basic conditions.
- Step 2: Coupling the naphthyridine-piperidine intermediate with a propionitrile-benzonitrile derivative using a nucleophilic acyl substitution or Michael addition.
Key optimizations include: - Temperature control : Maintain 0–5°C during nitrile coupling to minimize side reactions (e.g., hydrolysis) .
- Solvent selection : Use dimethylformamide (DMF) or pyridine to stabilize intermediates and enhance reaction rates .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity .
Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Compare experimental - and -NMR spectra with computational predictions (e.g., δ 7.85–8.02 ppm for aromatic protons, δ 196.5 ppm for carbonyl carbons) .
- Infrared (IR) Spectroscopy : Validate nitrile (C≡N) stretches at ~2230 cm and ketone (C=O) stretches at ~1700 cm .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 366) and fragmentation patterns .
Advanced Question: How should conflicting bioactivity data for this compound be resolved in target validation studies?
Methodological Answer:
Contradictions in bioactivity (e.g., IC variability) may arise from:
- Assay conditions : Differences in pH, temperature, or solvent (e.g., DMSO vs. aqueous buffers) alter ligand-receptor binding .
- Off-target interactions : Use competitive binding assays (e.g., SPR or ITC) to identify cross-reactivity with non-target kinases or GPCRs .
- Structural analogs : Compare activity with derivatives lacking the naphthyridine or benzonitrile moieties to isolate pharmacophore contributions .
Advanced Question: What strategies can mitigate challenges in achieving regioselectivity during functionalization of the 1,8-naphthyridine core?
Methodological Answer:
Regioselective modifications require:
- Directing groups : Introduce electron-withdrawing substituents (e.g., -NO) at C-2 or C-4 to steer electrophilic attacks .
- Catalytic control : Use Pd-catalyzed C–H activation for site-specific arylations or alkylations .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the piperidine nitrogen .
Basic Question: What solvents and temperatures are optimal for preserving the compound’s stability during storage?
Methodological Answer:
- Short-term storage : Dissolve in anhydrous DMSO or ethanol at -20°C to prevent hydrolysis of the nitrile group .
- Long-term storage : Lyophilize and store under inert gas (argon) at -80°C .
- Avoid : Prolonged exposure to moisture or temperatures >40°C, which degrade the 3-oxopropyl linker .
Advanced Question: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Molecular docking : Predict binding affinities to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
- QSAR modeling : Correlate logP values (e.g., ~2.5 for the parent compound) with solubility and permeability .
- ADMET prediction : Use tools like SwissADME to optimize substituents for reduced hepatotoxicity (e.g., replacing trifluoromethyl groups) .
Advanced Question: What analytical techniques are critical for resolving spectral overlaps in complex reaction mixtures?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic proton signals (e.g., δ 7.2–8.0 ppm) by correlating - and - couplings .
- HPLC-MS/MS : Separate co-eluting impurities using a C18 column (gradient: 10–90% acetonitrile/water) and monitor via tandem MS .
Basic Question: How can researchers validate the compound’s inhibitory activity against multi-drug resistance (MDR) targets?
Methodological Answer:
- In vitro assays : Measure P-glycoprotein (P-gp) inhibition using calcein-AM efflux assays in Caco-2 cells .
- In vivo models : Test bioavailability in murine xenografts with MDR1-overexpressing tumors .
Advanced Question: What crystallographic insights exist for analogs of this compound, and how can they inform co-crystallization trials?
Methodological Answer:
- Piperidine chair conformation : Analogs like 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile adopt chair conformations, stabilized by van der Waals interactions .
- Co-crystallization : Use PEG 8000 or ammonium sulfate as precipitants and soak crystals with target proteins (e.g., kinases) .
Advanced Question: How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?
Methodological Answer:
Discrepancies may stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
